An In-Depth Technical Guide to the Mechanism of Action of BI-4924, a Potent and Selective PHGDH Inhibitor
An In-Depth Technical Guide to the Mechanism of Action of BI-4924, a Potent and Selective PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of BI-4924, a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). This document details the molecular interactions, cellular effects, and key experimental data that define its function. Included are detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
BI-4924 is a small molecule inhibitor that targets Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical metabolic branch of glycolysis. PHGDH catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[3][4] BI-4924 acts as a competitive inhibitor with respect to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+).[1][5] By binding to the NAD+ pocket of PHGDH, BI-4924 effectively blocks the enzyme's catalytic activity, thereby disrupting the synthesis of serine.[6]
The inhibition of PHGDH has significant downstream consequences, particularly in cancer cells with elevated PHGDH expression. These effects include the suppression of nucleotide synthesis and alterations in one-carbon metabolism.[1][7] Certain cancers, such as triple-negative breast cancer and melanoma, exhibit an amplification or overexpression of PHGDH, rendering them highly dependent on this pathway for proliferation and survival.[3][4]
Due to its carboxylic acid moiety, BI-4924 exhibits poor cell permeability. To overcome this, a cell-permeable ester prodrug, BI-4916, was developed.[3][8] BI-4916 readily enters cells, where it is cleaved by intracellular esterases to release the active inhibitor, BI-4924.[6] This strategy leads to an intracellular enrichment of BI-4924, enhancing its inhibitory effect on PHGDH.[6]
Signaling Pathway Diagram
Prodrug Activation Mechanism
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-4924, its prodrug BI-4916, and the negative control BI-5583.
Table 1: In Vitro Activity
| Compound | Molecular Weight (Da) | PHGDH IC50 (NAD+ high assay, nM) | PHGDH SPR (nM) | 13C-Serine Synthesis IC50 (72h, nM) |
| BI-4924 | 499.4 | 3 | 26 | 2,200 |
| BI-4916 | 527.4 | 169 | N/A | 2,032 |
| BI-5583 | 372.8 | Not Determined | 28,400 | Not Determined |
Data sourced from Boehringer Ingelheim's opnMe portal.[3][4][8]
Table 2: In Vitro DMPK and Physicochemical Parameters
| Parameter | BI-4924 | BI-5583 |
| logD @ pH 11 | 0.62 | -0.36 |
| Solubility @ pH 7 (µg/mL) | 59 | >87 |
| Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) | 0.21 | <1.8 |
| Caco-2 Efflux Ratio | 10.8 | N/A |
| Microsomal Stability (human/mouse/rat) (% QH) | <24 / <24 / <23 | 24 / - / <23 |
| Hepatocyte Stability (mouse) (% QH) | 32 | N/A |
| Plasma Protein Binding (mouse) (%) | 99.6 | Not Determined |
| CYP 3A4 IC50 (µM) | >50 | >50 |
| CYP 2C8 IC50 (µM) | 31 | >50 |
| CYP 2C9 IC50 (µM) | >50 | >50 |
| CYP 2C19 IC50 (µM) | >50 | >50 |
| CYP 2D6 IC50 (µM) | >50 | >50 |
Data sourced from Boehringer Ingelheim's opnMe portal.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of BI-4924.
PHGDH Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
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Materials:
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PHGDH Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)
-
Substrate Mix: 3-Phosphoglycerate (3-PG) and NAD+
-
Developer Solution (containing a probe that is reduced by NADH to produce a colorimetric signal)
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NADH Standard
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96-well clear flat-bottom plate
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Test compounds (BI-4924, BI-4916, BI-5583) dissolved in DMSO
-
-
Procedure:
-
Prepare sample lysates from cells or tissues by homogenization in ice-cold PHGDH Assay Buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Add the sample lysate to the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of the test compounds.
-
Initiate the reaction by adding the Substrate Mix.
-
Add the Developer Solution.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Prepare a standard curve using the NADH standard.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Determine the concentration of NADH produced using the standard curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) Assay
This assay measures the binding affinity and kinetics of BI-4924 to PHGDH in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., NHS, EDC)
-
Recombinant human PHGDH protein (ligand)
-
Test compound (BI-4924) as the analyte
-
Running buffer
-
-
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of NHS and EDC.
-
Immobilize the PHGDH protein onto the sensor surface. A reference flow cell without the immobilized ligand should be prepared in parallel.
-
Inject a series of concentrations of BI-4924 over the ligand and reference flow cells.
-
Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to observe the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the ligand flow cell.
-
Analyze the resulting sensorgrams using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
-
Cellular ¹³C-Serine Synthesis Assay
This assay measures the ability of BI-4916 (the prodrug) to inhibit de novo serine synthesis in live cells using stable isotope tracing.
-
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium
-
[U-¹³C]-glucose
-
Test compound (BI-4916) dissolved in DMSO
-
Solvents for metabolite extraction (e.g., 80% methanol)
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LC-MS/MS or GC-MS system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of BI-4916 or a DMSO vehicle control for 1 hour.
-
Replace the medium with a medium containing [U-¹³C]-glucose and the same concentrations of BI-4916 or DMSO.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Extract the polar metabolites using a cold extraction solvent.
-
Analyze the cell extracts by LC-MS/MS or GC-MS to measure the levels of unlabeled (M+0) and ¹³C-labeled (M+3) serine.
-
-
Data Analysis:
-
Calculate the fraction of the serine pool that is labeled with ¹³C (M+3 / (M+0 + M+3)).
-
Compare the fraction of labeled serine in BI-4916-treated cells to that in DMSO-treated control cells to determine the percent inhibition of de novo serine synthesis.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Drug Discovery and Development Workflow
The discovery of BI-4924 followed a structured drug discovery and development process.
The development of BI-4924 began with a fragment-based screening campaign to identify initial hits.[1][7] These hits were then optimized through a process of structure-based drug design, leading to a significant improvement in potency.[1][7] Further lead optimization focused on enhancing both potency and selectivity, resulting in the identification of BI-4924 as a preclinical candidate. The poor cell permeability of BI-4924 necessitated the design of the prodrug BI-4916 to enable effective cellular studies.[3]
References
- 1. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
